(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol
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Overview
Description
Antibiotic T-7545-B is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Solubility and Physical Properties
Research on the solubility of complex sugar derivatives, such as those related to the compound , reveals significant insights into their behavior in different solvents. For instance, the study of saccharides like xylose, mannose, and maltose in ethanol–water solutions indicates the impact of solvent composition on solubility, which could have implications for the formulation and delivery of pharmaceuticals derived from similar complex molecules (Gong et al., 2012).
Synthetic Applications
The synthesis of novel carbocyclic nucleosides demonstrates the utility of complex cyclic structures in developing therapeutic agents. These synthetic pathways provide a foundation for creating analogs and derivatives with potential biological activity, highlighting the chemical versatility and potential for innovation in drug discovery (Hřebabecký et al., 2006).
Bioactivity and Pharmaceutical Implications
The isolation of cyclohexenone derivatives from endophytic fungi showcases the exploration of natural products for bioactive compounds. These substances offer a glimpse into the potential pharmaceutical applications of structurally complex molecules, including antimicrobial and phytotoxic activities, which could lead to the development of new drugs and agrochemicals (Shiono et al., 2005).
Mechanism of Action
Target of Action
Validamycin B, like its analog Validamycin A, is a glycosidase inhibitor . Its primary targets are the enzymes trehalases . Trehalases are responsible for the degradation of trehalose, a type of sugar that serves as a storage carbohydrate and plays a vital role in various biological processes such as the active transport of glucose in insects and fungi .
Mode of Action
Validamycin B acts as a competitive inhibitor for trehalase . It is structurally similar to trehalose and competes with it for binding to the active site of the enzyme . This inhibits the enzyme’s ability to degrade trehalose, disrupting the normal metabolic processes of the organism .
Biochemical Pathways
The inhibition of trehalase by Validamycin B affects the trehalose metabolic pathway . Trehalose, unable to be broken down due to the inhibition of trehalase, accumulates within the cell . This can disrupt the normal functioning of the cell and lead to a variety of downstream effects, including impaired glucose transport and energy supply .
Pharmacokinetics
It is known that validamycin a, a closely related compound, is rapidly degraded by microorganisms in the soil . This suggests that Validamycin B may also be subject to rapid biodegradation, which could impact its bioavailability.
Result of Action
The inhibition of trehalase by Validamycin B leads to the disruption of normal cellular processes. In fungi, this results in the suppression of fungal growth, exhibiting a fungicidal effect .
Action Environment
Validamycin B is used as a fungicide in the agricultural sector . Its efficacy can be influenced by various environmental factors such as soil composition, temperature, and moisture levels. For instance, its rapid degradation by soil microorganisms could reduce its persistence in the environment and thereby its efficacy
properties
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKWCMVFBWGYRE-IVFZNUECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907774 |
Source
|
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102583-47-1 |
Source
|
Record name | Validamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.